molecular formula C21H20N2O6S2 B2893409 (Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 946337-81-1

(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B2893409
CAS No.: 946337-81-1
M. Wt: 460.52
InChI Key: WAOWUDPPAVCNKH-DQRAZIAOSA-N
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Description

(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide is a sophisticated synthetic benzo[d]thiazole derivative designed for advanced pharmaceutical and biochemical research. This compound is of significant interest in medicinal chemistry for the development of novel enzyme inhibitors, particularly due to its potential to interact with a variety of biological targets. The presence of a sulfonamide group is a key structural feature, as this moiety is found in many compounds with known biological activity. Researchers can leverage this chemical as a crucial building block or a lead compound in drug discovery projects, especially those focused on areas such as oncology, neurology, and infectious diseases. Its high purity and well-defined structure make it an ideal candidate for structure-activity relationship (SAR) studies, assay development, and high-throughput screening. This product is strictly for research purposes and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. All necessary safety data sheets (SDS) should be consulted prior to handling. As with many specialized research chemicals, the teratogenic potential of this specific compound may not be fully characterized; therefore, it is essential to adhere to strict laboratory safety protocols, including the use of appropriate personal protective equipment (PPE) .

Properties

IUPAC Name

N-(4,7-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S2/c1-5-12-23-19-16(28-3)10-11-17(29-4)20(19)30-21(23)22-18(24)13-31(25,26)15-8-6-14(27-2)7-9-15/h1,6-11H,12-13H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOWUDPPAVCNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide is a complex organic compound belonging to the class of thiazole derivatives. Its unique structure, characterized by multiple functional groups and heterocycles, positions it as a promising candidate in medicinal chemistry with potential therapeutic applications. This article reviews its biological activities, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Structural Characteristics

The compound's molecular formula is C18H20N2O5SC_{18}H_{20}N_{2}O_{5}S, and it features a benzo[d]thiazole core with methoxy and propargyl substituents. The presence of the sulfonamide group enhances its reactivity and biological activity.

PropertyValue
Molecular FormulaC18H20N2O5S
Molecular Weight366.43 g/mol
CAS Number[Not specified]

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines.

  • Cytotoxicity Studies :
    • The compound showed an IC50 value of approximately 1.61 µg/mL against Jurkat cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
    • Structure activity relationship (SAR) analyses revealed that modifications on the phenyl ring significantly affect cytotoxic potency, where electron-donating groups enhance activity .

The mechanism by which this compound exerts its biological effects likely involves:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival pathways, particularly those associated with cancer cell growth.
  • Interaction with Cellular Targets : Molecular dynamics simulations suggest that the compound interacts predominantly through hydrophobic contacts with target proteins, influencing their functional states .

Case Studies

  • Study on Cytotoxicity :
    • In a study evaluating various thiazole derivatives, this compound was found to be significantly more effective than traditional chemotherapeutics in inhibiting growth in both MCF-7 breast cancer and A549 lung cancer cell lines .
  • SAR Analysis :
    • Research indicated that substituents on the thiazole ring play a crucial role in enhancing anticancer activity. For example, the introduction of methyl or methoxy groups at specific positions on the phenyl ring was shown to improve efficacy against cancer cell lines .

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl Groups : Both the target compound and compounds in incorporate sulfonyl groups, which enhance metabolic stability and binding affinity in drug design .

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison
Compound Type IR Peaks (cm⁻¹) NMR Features Notable Absorptions Reference
Target Compound Expected: ~1670 (C=O), ~1250 (C–O/C–S), ~3300 (N–H) Predicted: δ 5.3–5.5 (propargyl CH₂), δ 7.0–8.0 (aromatic H) Methoxy groups reduce polarity vs. nitro analogues N/A
Triazole-acetamides (6a-c) 1663–1682 (C=O), 1243–1258 (C–S/C–O), ~3300 (N–H) δ 5.38–5.48 (OCH₂/NCH₂), δ 7.20–8.61 (aromatic H) Nitro substituents (e.g., 6b-c) lower solubility vs. methoxy groups
1,2,4-Triazole-thiones (7–9) 1247–1255 (C=S), 3278–3414 (N–H) δ 5.4–8.6 (aromatic H), absence of C=O in triazole tautomers Thione tautomers confirmed by lack of S–H IR bands

Key Observations :

  • C=O Stretching : The target compound’s acetamide C=O (expected ~1670 cm⁻¹) aligns with triazole-acetamides (1663–1682 cm⁻¹) but contrasts with 1,2,4-triazole-thiones, where C=O is absent .
  • NMR Signatures : The propargyl CH₂ in the target compound (predicted δ ~5.3–5.5) resembles the OCH₂/NCH₂ signals in triazole-acetamides (δ 5.38–5.48) .
  • Tautomerism: Unlike 1,2,4-triazole-thiones (thione vs.

Functional Group Impact on Reactivity and Bioactivity

  • Methoxy vs. Nitro Substituents : Methoxy groups in the target compound increase electron density and solubility compared to nitro-substituted triazole-acetamides (e.g., 6b-c), which exhibit stronger hydrogen-bond acceptor capacity but lower solubility .
  • Sulfonyl Acetamide : Shared with compounds in , this group enhances stability and may interact with biological targets (e.g., enzymes or receptors) via sulfone-oxygen hydrogen bonding .

Q & A

Q. What are the recommended synthetic routes for (Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide?

The synthesis typically involves multi-step organic reactions, including:

  • Thiazole ring formation : Condensation of substituted benzaldehydes with thiourea derivatives under acidic conditions.
  • Alkyne introduction : Sonogashira coupling or propargylation using propargyl bromide in polar aprotic solvents (e.g., DMF) .
  • Sulfonamide linkage : Coupling of the sulfonyl chloride intermediate with the thiazole scaffold via nucleophilic acyl substitution. Reaction conditions (temperature, solvent, pH) must be tightly controlled to optimize stereoselectivity and yield. Characterization is performed via NMR, IR, and mass spectrometry .

Q. How is the stereochemistry (Z-configuration) of the compound confirmed?

  • X-ray crystallography : Resolves spatial arrangement of substituents around the thiazole ring.
  • NOESY NMR : Detects spatial proximity of protons to confirm the Z-isomer’s geometry .
  • Computational modeling : Compares experimental data (e.g., NMR chemical shifts) with DFT-calculated structures .

Q. What in vitro assays are used to evaluate its biological activity?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases to assess binding affinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Analog synthesis : Systematically modify substituents (e.g., methoxy groups, alkyne chain length) to assess impact on activity .
  • Bioassay correlation : Test analogs in dose-response assays and use multivariate analysis (e.g., PCA) to identify critical structural features .
  • Computational SAR : Combine docking (e.g., AutoDock) with molecular dynamics simulations to predict binding modes and guide synthesis .

Q. What techniques elucidate its interactions with target proteins?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (Kon/Koff) between the compound and purified proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of binding .
  • Cryo-EM/X-ray co-crystallography : Resolves 3D structures of compound-protein complexes to identify critical binding residues .

Q. How can stability issues under physiological conditions be addressed?

  • Forced degradation studies : Expose the compound to varied pH (1–13), temperatures (40–60°C), and light to identify degradation pathways .
  • HPLC-MS monitoring : Track degradation products and optimize formulation (e.g., lyophilization, excipient selection) to enhance shelf life .
  • Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., alkyne oxidation) and design prodrugs .

Q. How to resolve contradictions in reported biological activity data?

  • Isomer-specific activity : Compare Z- and E-isomers (if available) to confirm stereochemical influence on potency .
  • Assay validation : Replicate experiments across multiple cell lines or bacterial strains to rule out model-specific variability .
  • Data normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability in IC50 values .

Methodological Tables

Q. Table 1. Key Functional Groups and Their Roles

GroupRole in ActivityReference
Benzo[d]thiazoleEnhances DNA intercalation
SulfonamideImproves solubility and enzyme binding
PropargylFacilitates click chemistry for bioconjugation

Q. Table 2. Common Analytical Techniques

TechniqueApplication
HPLC-PDAPurity assessment (>95%)
HRMSMolecular formula confirmation
Circular DichroismStereochemical analysis (if chiral)

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